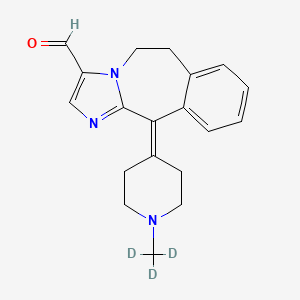

Alcaftadine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

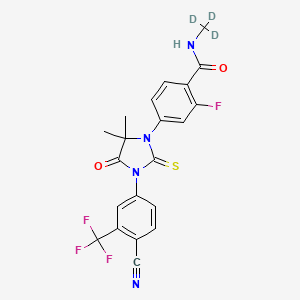

Alcaftadine-d3 is a deuterated form of Alcaftadine, an antihistamine used primarily in the treatment of allergic conjunctivitis. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification can enhance the pharmacokinetic properties of the compound, making it a valuable tool in scientific research and pharmaceutical applications.

Applications De Recherche Scientifique

Therapeutic Mechanisms in Allergic Conjunctivitis

Alcaftadine exhibits a multifaceted role in treating allergic conjunctivitis (AC) through its antihistamine activity, H4 receptor inverse agonism, anti-inflammatory properties, and mast cell stabilizer (MCS) activities. This compound, alongside others like levocabastine and azelastine, has been shown to be more effective than placebo in the treatment of AC symptoms in randomized controlled trials (RCTs). Topical dual-action antihistamines/MCS, including olopatadine, azelastine, ketotifen, and epinastine, are widely utilized in Europe and the United States for treating mild subtypes of AC, with high-concentration olopatadine formulations demonstrating prolonged efficacy and similar safety profiles compared to lower concentrations, thereby reducing usage frequency (Ben-Eli & Solomon, 2018).

Environmental and Material Science Applications

While the direct studies on Alcaftadine-d3 in environmental or material sciences are limited, related research provides insight into the broader applications of similar compounds. For example, research on metal-free graphitic carbon nitride as a photocatalyst for solar energy conversion highlights the expanding role of such compounds in sustainable energy solutions (Zhao et al., 2018). Additionally, studies on atomic layer deposition of perovskite oxides and their integration with semiconductors reveal the potential of these processes in advanced thin film applications, suggesting a landscape where compounds with unique properties like Alcaftadine could find relevance in novel technological applications (McDaniel et al., 2015).

Mécanisme D'action

Target of Action

Alcaftadine-d3 primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic responses. By antagonizing this receptor, this compound can prevent the itching associated with allergic conjunctivitis .

Mode of Action

This compound acts as an antagonist of the H1 histamine receptor and an inhibitor of the release of histamine from mast cells . Additionally, this compound has been shown to decrease chemotaxis and inhibit eosinophil activation .

Biochemical Pathways

By antagonizing this receptor and inhibiting histamine release, this compound likely affects multiple downstream effects related to allergy symptoms .

Pharmacokinetics

Following topical ocular administration, this compound is minimally absorbed into the systemic circulation . The mean plasma concentration of this compound reaches its maximum (Cmax) at approximately 60 pg/mL, 15 minutes (Tmax) after dosing . Plasma concentrations of this compound drop below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Result of Action

The primary result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor and inhibiting histamine release, this compound reduces itching and redness of the eyes . It also reduces the recruitment of eosinophils after exposure to an allergen .

Action Environment

The action of this compound is influenced by its administration route. As it is administered as an eye drop, its effects are largely localized to the eye . This localized administration limits systemic absorption and effects

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Alcaftadine-d3 plays a significant role in biochemical reactions by interacting with histamine receptor 1. By binding to this receptor, this compound inhibits the action of histamine, a compound involved in allergic responses. This interaction prevents the recruitment of eosinophils, which are white blood cells that contribute to inflammation and allergic reactions . Additionally, this compound has been shown to reduce the expression of the epithelial protein E-cadherin-1, which is involved in cell adhesion and the progression of allergic conjunctivitis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking histamine receptor 1, this compound reduces the activation of signaling pathways that lead to inflammation and allergic responses. This compound also affects gene expression by decreasing the levels of E-cadherin-1, which in turn reduces cell adhesion and the severity of allergic conjunctivitis . Furthermore, this compound has minimal systemic effects due to its low absorption and localized administration in the eye .

Molecular Mechanism

The mechanism of action of this compound involves its binding to histamine receptor 1, which prevents histamine from exerting its effects. This binding interaction inhibits the recruitment of eosinophils and reduces the expression of E-cadherin-1, thereby decreasing inflammation and allergic symptoms . This compound also exhibits enzyme inhibition properties, which contribute to its overall effectiveness in treating allergic conjunctivitis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its effectiveness in reducing allergic symptoms without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, some toxic effects such as irritation or stinging sensation at the administration site have been observed . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic pathways of this compound are crucial for its clearance and overall effectiveness in treating allergic conjunctivitis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the eyes . The compound’s low systemic absorption ensures that it remains localized at the site of administration, reducing the risk of systemic side effects .

Subcellular Localization

This compound is primarily localized in the ocular tissues, where it exerts its therapeutic effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cells . This localization is essential for the compound’s effectiveness in reducing allergic symptoms and preventing the progression of allergic conjunctivitis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Alcaftadine-d3 involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the Alcaftadine structure.

Introduction of Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.

Formation of the Imidazobenzazepine Core: The imidazobenzazepine core is formed through a series of cyclization reactions, which are carefully controlled to ensure the correct formation of the ring structure.

Final Assembly: The final steps involve the coupling of the piperidine ring with the imidazobenzazepine core, followed by purification to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

Substitution: Substitution reactions involve the

Propriétés

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)